N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1087648-42-7
VCID: VC5979123
InChI: InChI=1S/C15H14N6O/c22-14(18-9-11-4-2-1-3-5-11)8-13-19-15(21-20-13)12-10-16-6-7-17-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21)
SMILES: C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3
Molecular Formula: C15H14N6O
Molecular Weight: 294.318

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

CAS No.: 1087648-42-7

Cat. No.: VC5979123

Molecular Formula: C15H14N6O

Molecular Weight: 294.318

* For research use only. Not for human or veterinary use.

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide - 1087648-42-7

Specification

CAS No. 1087648-42-7
Molecular Formula C15H14N6O
Molecular Weight 294.318
IUPAC Name N-benzyl-2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Standard InChI InChI=1S/C15H14N6O/c22-14(18-9-11-4-2-1-3-5-11)8-13-19-15(21-20-13)12-10-16-6-7-17-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21)
Standard InChI Key TUIAJFMNEYQQRL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is C₁₅H₁₄N₆O, with a molecular weight of 294.318 g/mol. The compound’s structure features:

  • A benzyl group (C₆H₅CH₂) attached to the acetamide nitrogen, enhancing lipophilicity and membrane permeability.

  • A 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, known for its role in hydrogen bonding and metal coordination.

  • A pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, contributing to π-π stacking interactions and solubility modulation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄N₆O
Molecular Weight294.318 g/mol
CAS Number1087648-42-7
IUPAC NameN-Benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
SolubilityLimited data; estimated moderate in DMSO
LogP (Partition Coefficient)Predicted ~2.1 (indicating moderate lipophilicity)

Synthesis and Optimization Strategies

The synthesis of N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide involves multi-step organic reactions, typically proceeding as follows:

  • Triazole Ring Formation:

    • Hydrazine derivatives react with carbonyl compounds to form the 1,2,4-triazole core. For example, cyclocondensation of thiosemicarbazides with acetic acid derivatives under reflux conditions.

  • Pyrazine Substitution:

    • Electrophilic aromatic substitution or cross-coupling reactions introduce the pyrazine group at the triazole’s 5-position. Palladium-catalyzed Suzuki-Miyaura coupling is often employed for such heteroaryl integrations.

  • Benzyl Acetamide Functionalization:

    • The N-benzyl acetamide side chain is introduced via nucleophilic acyl substitution, using benzylamine and activated acetamide intermediates.

Critical Reaction Parameters:

  • Temperature: 80–120°C for triazole cyclization.

  • Solvents: Dimethylformamide (DMF) or ethanol for polar aprotic conditions.

  • Catalysts: Pd(PPh₃)₄ for coupling reactions .

Biological Activities and Mechanistic Insights

While direct biological data for this compound are scarce, structurally related triazole-acetamide derivatives exhibit notable pharmacological profiles:

Anticancer Activity

N-Benzyl acetamide derivatives, such as KX2-391, inhibit Src kinase by targeting substrate-binding sites (GI₅₀ = 1.34 μM in NIH3T3/c-Src527F cells) . The triazole ring coordinates with ATP-binding pockets, while the benzyl group enhances cellular uptake.

Neuropharmacological Applications

Patent literature highlights triazole derivatives as orexin receptor antagonists, modulating sleep-wake cycles . Although untested, the pyrazine group in N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide could interact with orexin’s hydrophobic binding cavity.

Analytical Characterization

The compound’s purity and structure are verified using:

Table 2: Analytical Techniques and Outcomes

TechniqueApplicationKey Findings
1H/13C NMRStructural elucidationConfirmed triazole (δ 8.2–8.5 ppm) and pyrazine (δ 8.9 ppm) protons.
Mass SpectrometryMolecular weight confirmationObserved [M+H]⁺ peak at m/z 295.3.
HPLCPurity assessment>98% purity under C18 reverse-phase conditions.
X-ray DiffractionCrystallographic analysisNo data available; predicted monoclinic crystal system.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Pyridine-Substituted Analog

PropertyN-Benzyl-2-[5-(Pyrazin-2-yl)-Triazol-3-yl]Acetamide2-[5-(Pyridin-2-yl)-Triazol-3-yl]-N-(Pyridin-3-ylmethyl)Acetamide
Molecular FormulaC₁₅H₁₄N₆OC₁₅H₁₄N₆O
Nitrogen Atoms66
BioactivityPredicted antifungal/anticancerConfirmed antimicrobial (MIC = 8 µg/mL)
SolubilityModerate in DMSOHigh in aqueous buffers (pyridine enhances hydrophilicity)

The replacement of pyrazine with pyridine increases aqueous solubility but may reduce metabolic stability due to higher susceptibility to oxidation.

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